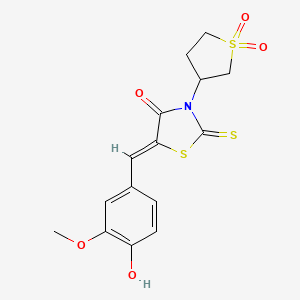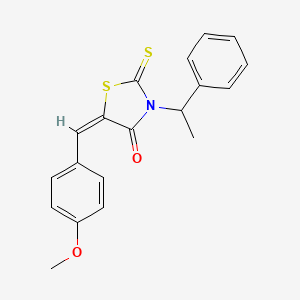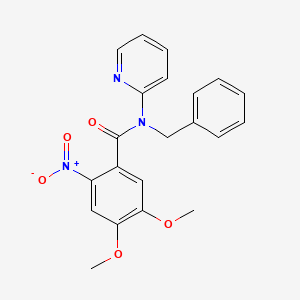![molecular formula C17H14N4O4 B3894860 3-(5-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3894860.png)
3-(5-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a furan ring, and a benzoic acid group . Pyrazole rings are known to occur in many biologically active compounds . Furan is a heterocyclic compound that also appears in many biologically active molecules. Benzoic acid is a simple aromatic carboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring can exist in different tautomeric forms . The furan ring is an aromatic heterocycle, and the benzoic acid group consists of a benzene ring attached to a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The pyrazole ring can undergo various reactions, including substitution and addition reactions . The furan ring can undergo electrophilic aromatic substitution reactions. The carboxylic acid group in benzoic acid can react with bases to form salts, with alcohols to form esters, and can also undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms and the types of intermolecular forces present .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects . If it’s intended to be used in materials science, future research could focus on optimizing its physical properties for specific applications.
Propiedades
IUPAC Name |
3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-14(20-19-10)16(22)21-18-9-13-5-6-15(25-13)11-3-2-4-12(8-11)17(23)24/h2-9H,1H3,(H,19,20)(H,21,22)(H,23,24)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNGADHGGUKPH-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-fluorophenyl)ethyl]-2-{[(1R)-2-hydroxy-1-phenylethyl]amino}acetamide](/img/structure/B3894791.png)

![(2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3894800.png)
![3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3894807.png)
![4-methyl-N-{1-{[(3-methylphenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3894813.png)
![2-[1-(3-phenylpropyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3894824.png)
![2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B3894832.png)
![3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone](/img/structure/B3894833.png)
![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894840.png)
![N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3894843.png)

![N-allyl-4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3894881.png)